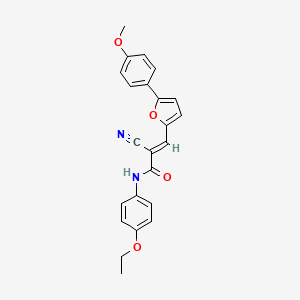

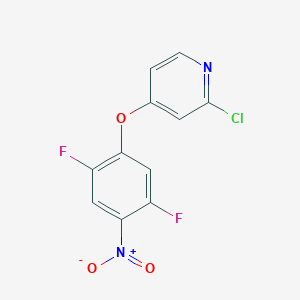

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide, also known as CEFAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CEFAC belongs to the class of acrylamide derivatives, and its unique chemical structure makes it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

1. Organic Chemistry Synthesis and Biotransformation

Jimenez et al. (2019) reported the green synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation. This process involved the use of filamentous marine and terrestrial-derived fungi for ene-reduction, leading to the production of (R)-2-cyano-3-(furan-2-yl)propanamide. The study highlighted the importance of fungal strains in mediating enantioselective reactions and examined the tautomerization of the biotransformation product in the presence of protic solvents (Jimenez et al., 2019).

2. Synthesis of Cytotoxic Agents

Tarleton et al. (2013) focused on developing 2-phenylacrylamides as broad-spectrum cytotoxic agents. They synthesized a series of compounds to identify new lead compounds with improved cytotoxicity. Among these, three furan analogues showed significant potency, demonstrating the importance of these compounds in the development of cytotoxic scaffolds for potential therapeutic applications (Tarleton et al., 2013).

3. Corrosion Inhibition

Abu-Rayyan et al. (2022) explored the effectiveness of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. This research emphasized the potential of these compounds in reducing corrosion, with both chemical and electrochemical methods demonstrating their efficacy as mixed-type inhibitors (Abu-Rayyan et al., 2022).

4. Diastereoselective Synthesis

Bondock et al. (2014) conducted diastereoselective synthesis of novel (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides. The study showcased the selective synthesis process and confirmed the structures and stereochemistry of the synthesized compounds through various spectroscopic and crystallographic methods (Bondock et al., 2014).

5. Mechanofluorochromic Properties

Song et al. (2015) synthesized simple 3-aryl-2-cyano acrylamide derivatives and examined their distinct optical properties resulting from different stacking modes. This research contributes to understanding the relationship between molecular interactions, stacking modes, and fluorescence switching (Song et al., 2015).

6. Rearrangement Reactions

Yokoyama et al. (1985) described the rearrangement reactions of certain acrylamide derivatives leading to the production of novel compounds. This study highlights the chemical versatility and potential of these compounds in organic synthesis (Yokoyama et al., 1985).

Propiedades

IUPAC Name |

(E)-2-cyano-N-(4-ethoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c1-3-28-20-10-6-18(7-11-20)25-23(26)17(15-24)14-21-12-13-22(29-21)16-4-8-19(27-2)9-5-16/h4-14H,3H2,1-2H3,(H,25,26)/b17-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNSBLNLCYDNGI-SAPNQHFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2504702.png)

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2504704.png)

![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2504708.png)

![3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504709.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2504712.png)

![4-[(3-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2504714.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2504716.png)

![methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2504722.png)

![N-(2,4-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504724.png)